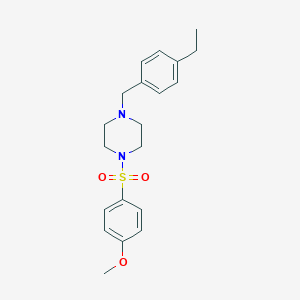![molecular formula C19H16ClNO4 B249225 (4E)-5-(4-chlorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione CAS No. 5791-77-5](/img/structure/B249225.png)
(4E)-5-(4-chlorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-5-(4-chlorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as Chlorambucil, which is a chemotherapy drug used to treat certain types of cancer. However,
Wirkmechanismus
Chlorambucil is an alkylating agent that forms covalent bonds with DNA, leading to cross-linking and fragmentation of DNA strands. This results in the inhibition of DNA replication and transcription, ultimately leading to cell death.
Biochemical and physiological effects:
Chlorambucil has been shown to have both cytotoxic and immunosuppressive effects. It induces apoptosis in cancer cells and also inhibits the proliferation of T and B lymphocytes. This makes it a useful tool in both cancer research and immunology research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Chlorambucil is its ability to target cancer cells specifically, leaving healthy cells relatively unaffected. This makes it a valuable tool for cancer research. However, its cytotoxic effects can also be a limitation, as it can be difficult to find the optimal concentration for experiments without causing cell death.
Zukünftige Richtungen
There are several future directions for Chlorambucil research. One area of interest is the development of new analogs with improved efficacy and fewer side effects. Another area of interest is the use of Chlorambucil in combination with other drugs to enhance its effectiveness. Additionally, there is potential for Chlorambucil to be used in the treatment of autoimmune diseases, as its immunosuppressive effects could be beneficial in regulating the immune system.
Synthesemethoden
Chlorambucil is synthesized by the reaction of 4-(4-chlorophenyl)-2,4-dioxobutanoic acid with 2-aminoethanol in the presence of a dehydrating agent. The resulting product is then treated with formaldehyde and hydrochloric acid to produce Chlorambucil.
Wissenschaftliche Forschungsanwendungen
Chlorambucil has been extensively studied for its potential use in cancer research. It works by inhibiting the growth of cancer cells by interfering with their DNA synthesis and repair mechanisms. Chlorambucil has been shown to be effective against a variety of cancers, including leukemia, lymphoma, and multiple myeloma.
Eigenschaften
CAS-Nummer |
5791-77-5 |
|---|---|
Produktname |
(4E)-5-(4-chlorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
Molekularformel |
C19H16ClNO4 |
Molekulargewicht |
357.8 g/mol |
IUPAC-Name |
(4E)-5-(4-chlorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H16ClNO4/c20-14-8-6-12(7-9-14)16-15(17(23)13-4-2-1-3-5-13)18(24)19(25)21(16)10-11-22/h1-9,16,22-23H,10-11H2/b17-15+ |
InChI-Schlüssel |
GRYIUBZNDKUQCA-BMRADRMJSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)Cl)/O |
SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)Cl)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249146.png)


![4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B249154.png)

![Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate](/img/structure/B249162.png)



![1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B249168.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-naphthylmethyl)piperazine](/img/structure/B249170.png)